Journal Name:Corrosion Science
Journal ISSN:0010-938X
IF:7.72
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/260/description#description
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:498
Publishing Cycle:Monthly
OA or Not:Not
Clogging of granular materials in silos: effect of gravity and outlet size†
Corrosion Science ( IF 7.72 ) Pub Date: 2015-09-21 , DOI: 10.1039/C5SM01599E
By means of extensive numerical simulations we disclose the role of the driving force in the clogging of inert particles passing through a constriction. We uncover the effect of gravity and outlet size on the flow rate and kinetic energy within the system, and use these quantities to deepen our understanding of the blocking process. First, we confirm the existence of a finite avalanche size when the driving force tends to zero. The magnitude of this limit avalanche size grows with the outlet size, as expected due to geometrical reasons. In addition, there is an augment of the avalanche size when the driving force is increased, an effect that is enhanced by the outlet size. This phenomenology is explained by assuming that in order to get a stable clog developed, two conditions must be fulfilled: (1) an arch spanning the outlet size should be formed; (2) the arch should resist until the complete dissipation of the kinetic energy within the system. From these assumptions, we are able to obtain the probability that an arch gets destabilized, which is shown to primarily depend on the square root of the kinetic energy. A minor additional dependence of the outlet size is also observed which is explained in the light of recent results of the arch resistance in vibrated silos.
Detail
Comment on “An alternative theory to explain the effects of coalescing oil drops on mouthfeel” by B. Le Reverend and J. Engmann, Soft Matter, 2015, 11, 7077
Corrosion Science ( IF 7.72 ) Pub Date: 2016-02-16 , DOI: 10.1039/C5SM02439K
In a recent paper by B. Le Reverend and J. Engmann, they used a model to explain the change in the perceived viscosity by phase separation. We improved this model by adding the drop in viscosity in the aqueous phase to it and we show how this will significantly change the conclusion in the original paper. The increase in viscosity due to phase separation is highly unlikely to happen because the drop in viscosity due to loss of oil is faster at a high oil concentration.
Detail
Comment on “Curvature capillary migration of microspheres” by N. Sharifi-Mood, I. B. Liu, K. J. Stebe, Soft Matter, 2015, 11, 6768
Corrosion Science ( IF 7.72 ) Pub Date: 2015-09-18 , DOI: 10.1039/C5SM01948F
In a recent paper, Sharifi-Mood et al. studied colloidal particles trapped at a liquid interface with opposite principal curvatures c1 = −c2. In the theory part, they claim that the trapping energy vanishes at second order in Δc = c1 − c2, which would invalidate our previous result [Phys. Rev. E: Stat., Nonlinear, Soft Matter Phys., 2006, 74, 041402]. Here we show that this claim arises from an improper treatment of the outer boundary condition on the deformation field. For both pinned and moving contact lines, we find that the outer boundary is irrelevant, which confirms our previous work. More generally, we show that the trapping energy is determined by the deformation close to the particle and does not depend on the far-field.
Detail
Cluster formation in systems of shifted-dipole particles
Corrosion Science ( IF 7.72 ) Pub Date: 2013-02-18 , DOI: 10.1039/C2SM27290C
In this contribution we present computer simulation results on the cluster structures in systems, made of particles, with magnetic dipole moment shifted out from the centre of mass towards the particles' surface. This additionally introduced anisotropy in the system strongly affects the topology of clusters at both low and finite temperatures. In the ground state in the intermediate dipolar shift range the dimensionality plays a role due to possibilities for decreasing the inter-dipolar distance. For larger shifts, the dimensionality of the system practically does not influence the ground state energy, but the clusters can still differ in Q2D and 3D. It turns out that at finite temperature the average cluster size changes nonmonotonously with increase in the dipolar moment shift both in quasi 2D and 3D: it first increases, but when the dipolar moment is shifted by more than 50% from the centre, the cluster size starts decreasing fast and reaches unity. We show that our model in a medium range of shift values reproduces some of the cluster structures which are experimentally observed in [Baraban et al., Phys. Rev. E: Stat., Nonlinear, Soft Matter Phys., 2008, 77].
Detail
Cluster self-assembly condition for arbitrary interaction potentials
Corrosion Science ( IF 7.72 ) Pub Date: 2020-11-23 , DOI: 10.1039/D0SM00650E
We present a sufficient criterion for the emergence of cluster phases in an ensemble of interacting classical particles with repulsive two-body interactions. Through a zero-temperature analysis in the low density region we determine the relevant characteristics of the interaction potential that make the energy of a two-particle cluster-crystal become smaller than that of a simple triangular lattice in two dimensions. The method leads to a mathematical condition for the emergence of cluster crystals in terms of the sum of Fourier components of a regularized interaction potential, which can be in principle applied to any arbitrary shape of interactions. We apply the formalism to several examples of bounded and unbounded potentials with and without cluster-forming ability. In all cases, the emergence of self-assembled cluster crystals is well captured by the presented analytic criterion and verified with known results from molecular dynamics simulations at vanishingly temperatures. Our work generalises known results for bounded potentials to repulsive potentials of arbitrary shape.
Detail
Capillary imbibition in a square tube
Corrosion Science ( IF 7.72 ) Pub Date: 2018-10-30 , DOI: 10.1039/C8SM01494A
When a square tube is brought in contact with bulk liquid, the liquid wets the corners of the tube and creates finger-like wetted regions. The wetting of the liquid then takes place with the growth of two parts, the bulk part where the cross section is entirely filled with the liquid and the finger part where the cross section of the tube is partially filled. In previous works, the growth of these two parts has been discussed separately. Here we conduct the analysis by explicitly accounting for the coupling of the two parts. We propose coupled equations for liquid imbibition in both parts and show that (a) the length of each part, h0 and h1, both increases in time t following Lucas–Washburn's law, h0 ∼ t1/2 and h1 ∼ t1/2, but that (b) the coefficients are different from those obtained in the previous analysis which ignored the coupling.
Detail
Cholesterol modulates the fusogenic activity of a membranotropic domain of the FIV glycoprotein gp36†
Corrosion Science ( IF 7.72 ) Pub Date: 2013-05-20 , DOI: 10.1039/C3SM50553G
Lipid composition of viral envelopes is usually rich in sphingolipids and cholesterol (CHOL). These components have a stiffening effect on the membrane, thus enhancing the energetic barrier to be overcome for its fusion with the T-cell plasma membrane, a fundamental step of the infection process. In this work, we demonstrate that the octapeptide (C8) corresponding to the Trp770–Ile777 sequence of the Feline Immunodeficiency Virus gp36 is highly effective in inducing the fusion of palmitoyl oleoyl phosphatidylcholine (POPC)/sphingomyelin (SM)/CHOL membranes. We analyze the molecular mechanism of the C8–membrane interactions combining Neutron Reflectivity (NR) and Electron Spin Resonance (ESR) experiments, and molecular dynamics simulations. A strict interplay among the different lipids in the peptide-induced fusion mechanism is highlighted. Since CHOL preferentially locates close to SM, POPC molecules remain relatively free to interact with the peptide, driving its positioning at the membrane interface. Here, C8 comes in contact with CHOL-interacting SM molecules, causing a strong perturbation of acyl chain ordering, which is a necessary condition for membrane fusion. Our findings suggest that CHOL rules, by an indirect mechanism, the activity of viral fusion glycoproteins.
Detail
Carbon nanotube transmembrane channel formation and single-stranded DNA spontaneous internalization: a dissipative particle dynamics study†
Corrosion Science ( IF 7.72 ) Pub Date: 2020-11-20 , DOI: 10.1039/D0SM01615B
Single-walled carbon nanotube (SWCNT) transmembrane channel formation in a pure 1,2-dimyristoyl-sn-glycero-3-phosphorylcholine (DMPC) bilayer, and the spontaneous internalization of single-stranded DNA (ssDNA) into the formed pore were simulated. A combination of computational techniques, Dissipative Particle Dynamics-Monte Carlo hybrid simulations and quantum mechanical calculations at the hybrid-DFT level, was used as a new proposal to perform DPD simulations granting specific chemical identity to the model particles. The simulated transmembrane channels showed that, in the case of pristine SWCNTs and upon increasing the nanotube length, a higher tilt angle with respect to the bilayer normal is observed and more time is needed for the nanotube to stabilize. On the other hand, for SWCNTs with polar rims an almost perpendicular orientation is preferred with less than 15° of tilt with respect to the bilayer normal once the nanotubes have pierced both monolayers. These findings are supported by experimental observations where CNTs of average inner diameters of 1.51 ± 0.21 nm and lengths in the 5–15 nm range were inserted in DOPC membranes [J. Geng, et al., Nature, 2014, 514(7524), 612–615]. Moreover, the narrower the SWCNTs, the slower the spontaneous internalization of ssDNA becomes, and ssDNA ends hydrophobically trapped inside the artificial pore. A dependence on the nucleotide content is found indicating that the higher the presence of adenine and thymine in the ssDNA chains the slower the internalization becomes, in agreement with the experimental [A. M. Ababneh, et al., Biophys. J., 2003, 85(2), 1111–1127] and predicted solvation tendency in water for nucleic acid bases.
Detail
Coalescence of isotropic droplets in overheated free standing smectic films
Corrosion Science ( IF 7.72 ) Pub Date: 2020-05-04 , DOI: 10.1039/C9SM02292A
A theoretical study of the interaction and coalescence of isotropic droplets in overheated free-standing smectic films (FSSF) is presented. Experimentally it is clear that merging of such droplets is extremely rare. On the basis of the general thermodynamic approach to the stability of FSSF, we determined the energy gains and losses involved in the coalescence process. The main contributions to the critical work of drop coalescence are due to the gain related to the decrease of the surface energy of the merging drops, which is opposed by the entropic repulsions of elementary steps at the smectic interface between them. To quantify the evolution of the merging drops, we use a simple geometrical model in which the volume of the smectic material, rearranged in the process of coalescence, is described by an asymmetrical pyramid at the intersection of two drops. In this way, the critical work for drop coalescence and the corresponding energy barrier have been calculated. The probability of the thermal activation of the coalescence process was found to be negligibly small, indicating that droplet merging can be initiated by only an external stimulus. The dynamics of drop merging was calculated by equating the capillary force driving the coalescence, and the Stokes viscous force slowing it down. For the latter, an approximation of moving oblate spheroids permitting exact calculations was used. The time evolution of the height of the neck between the coalescing drops and that of their lateral size are in good agreement with experiments.
Detail
Cholesteric liquid crystals in rectangular microchannels: skyrmions and stripes
Corrosion Science ( IF 7.72 ) Pub Date: 2016-06-24 , DOI: 10.1039/C6SM01190J
In this paper, we present experimental and numerical studies on the microstructures of a cholesteric liquid crystal (CLC) confined in rectangular micron-channels. By using a sequence of microfabrication techniques we fabricated the micro-sized channels with accurately controlled size, aspect ratio and homeotropic surface anchoring. Through optical microscopic studies we established a phase diagram for the liquid crystal defect textures as a function of the channel depth and width. For the channel width larger than ∼2 times the cholesteric pitch p, the LC molecules are oriented primarily vertical to the channel when the channel depth is below 0.75p, form bubble domain defects when the channel depth is around 0.75p, and form stripe textures when the cell depth is above the cholesteric pitch p. In addition, the bubble domain size and the stripe texture periodicity are found to grow with the increase of the channel width. For the channel width smaller than ∼2p and the channel depth between 0.6p to 1.1p, no textures can be observed in the channels. Numerical simulations based on a director tensor relaxation approach yield detailed molecular director fields, and show that the bubble domain defects are baby-skyrmions and that the stripes are the first type of cholesteric fingerprints. A comparison with previous experiments and numerical simulations indicates that the size of the microchannels also influences what type of soliton-like topological textures form in the CLCs confined in the channels.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.60 145 Science Citation Index Science Citation Index Expanded Not
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